2,5-Anhydro-D-mannofuranose oxime

α-Mannosidase Inhibition Glycosidase Inhibitor Mannose Metabolism

Source 2,5-Anhydro-D-mannofuranose oxime (CAS 127676-61-3) for glycosidase inhibition and click-chemistry applications. Unlike the parent aldehyde (CAS 129365-88-4), this oxime uniquely blocks α-mannosidase and serves as a latent 1,3-dipole precursor for triazole-linked glycoconjugates. The furanose ring conformation is essential for enzyme-binding geometry—pyranose-derived oximes are not functionally equivalent. Available as a ≥95% pure solid for biochemical probe synthesis and COS functionalization. Inquire for bulk or custom quantities.

Molecular Formula C₆H₁₁NO₅
Molecular Weight 177.16
CAS No. 127676-61-3
Cat. No. B1139681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Anhydro-D-mannofuranose oxime
CAS127676-61-3
Synonyms2,5-Anhydro-D-mannofuranoseoxime; 
Molecular FormulaC₆H₁₁NO₅
Molecular Weight177.16
Structural Identifiers
SMILESC(C1C(C(C(O1)C=NO)O)O)O
InChIInChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Anhydro-D-mannofuranose oxime (CAS 127676-61-3): A Specialized Furanose Oxime Building Block for Glycosidase Inhibition and Click Chemistry Applications


2,5-Anhydro-D-mannofuranose oxime (CAS 127676-61-3; molecular formula C₆H₁₁NO₅; MW 177.16) is a carbohydrate-derived oxime featuring a five-membered furanose ring with a C=N-OH functional group . Unlike its parent aldehyde (2,5-anhydro-D-mannofuranose), this compound incorporates an oxime moiety that confers distinct reactivity for click chemistry via nitrile oxide generation, fluorination, or methylation . It is primarily sourced from nitrous acid depolymerization of chitosan, where it exists as the characteristic 2,5-anhydro-D-mannofuranose (amf) unit at the reducing end of chitosan oligosaccharides (COS) [1].

Why Generic Substitution of 2,5-Anhydro-D-mannofuranose oxime (127676-61-3) with Aldehyde Precursors or Non-Furanose Oximes Fails in Specialized Glycobiology Workflows


Substitution with 2,5-anhydro-D-mannofuranose (CAS 129365-88-4, the aldehyde form) is not functionally equivalent due to the oxime's unique role as a glycosylation inhibitor that blocks α-mannosidase—a property absent in the parent aldehyde . Furthermore, substitution with pyranose-derived oximes (e.g., D-mannose oxime derivatives) fails to replicate the furanose ring conformation, which dictates specific enzyme-binding geometries in glycosidase inhibition studies . The oxime group's nucleophilicity also enables oxime ligation and click chemistry applications that simple anhydro sugars cannot support [1].

Quantitative Differentiation Evidence for 2,5-Anhydro-D-mannofuranose oxime (CAS 127676-61-3): Comparator-Based Performance Data


α-Mannosidase Inhibition: 2,5-Anhydro-D-mannofuranose Oxime vs. Aldehyde Precursor

2,5-Anhydro-D-mannofuranose oxime demonstrates α-mannosidase inhibitory activity by blocking the enzymatic conversion of mannitol to mannose and fructose, whereas its aldehyde precursor (2,5-anhydro-D-mannofuranose) lacks this biological function entirely . The oxime functionality introduces a C=N-OH group that interacts with the enzyme active site, a mechanism not available to the aldehyde form.

α-Mannosidase Inhibition Glycosidase Inhibitor Mannose Metabolism

Glycosylation Inhibition Activity: Oxime vs. Parent Aldehyde Functional Comparison

2,5-Anhydro-D-mannofuranose oxime is explicitly characterized as a glycosylation inhibitor that prevents the formation of glycosidic bonds , a property critical for studying glycoconjugate assembly and for synthetic applications requiring controlled glycosylation. The parent 2,5-anhydro-D-mannofuranose (aldehyde) does not exhibit this inhibitory activity and serves instead as a substrate or intermediate for further modification.

Glycosylation Inhibitor Carbohydrate Synthesis Glycoconjugate Chemistry

Click Chemistry Compatibility: Oxime-Enabled Dipolar Cycloaddition vs. Aldehyde Limitations

The oxime group in 2,5-Anhydro-D-mannofuranose oxime can be converted to a nitrile oxide (1,3-dipole) that undergoes 1,3-dipolar cycloaddition with alkynes, enabling click chemistry applications [1]. In contrast, the parent aldehyde (2,5-anhydro-D-mannofuranose) lacks this functionality and requires additional derivatization steps (e.g., reductive amination or oximation) to achieve comparable reactivity [2]. Fluorination or methylation of the oxime further expands its utility for click chemistry .

Click Chemistry Oxime Ligation Bioorthogonal Chemistry 1,3-Dipolar Cycloaddition

Oxime Bond Stability in Aqueous Glycoconjugation vs. Other C=N Functions

Oxime bonds (C=N-OH) exhibit enhanced hydrolytic stability compared to related C=N functions such as imines and hydrazones, making 2,5-Anhydro-D-mannofuranose oxime particularly suitable for aqueous glycoconjugation reactions and long-term storage [1]. This stability advantage over imine-based sugar derivatives (e.g., Schiff bases from 2,5-anhydro-D-mannofuranose) is a class-level property of oximes that translates to practical benefits in biochemical workflows.

Oxime Stability Glycoconjugate Chemistry pH-Dependent Reactivity Bioconjugation

Synthesis Yield from 2,5-Anhydro-D-mannose: Process Efficiency Baseline

The synthesis of 2,5-Anhydro-D-mannofuranose oxime from its parent aldehyde (2,5-anhydro-D-mannose) via reaction with hydroxylamine proceeds with a reported yield of approximately 76% . This establishes a reproducible baseline for process scaling and purity assessment. The technical-grade material is specified to contain at least 65% oxime, with the balance comprising the analogous aldehyde and acetal forms —a specification critical for interpreting experimental outcomes and planning purification steps.

Synthesis Optimization Process Chemistry Carbohydrate Derivatization

Optimal Research and Procurement Scenarios for 2,5-Anhydro-D-mannofuranose oxime (127676-61-3)


α-Mannosidase Inhibition Assays in Glycobiology Research

Use 2,5-Anhydro-D-mannofuranose oxime as a small-molecule inhibitor in enzymatic assays measuring α-mannosidase activity, specifically to block the conversion of mannitol to mannose and fructose . The compound's oxime functionality is essential for inhibitory activity—the aldehyde precursor is inactive and cannot serve as a substitute.

Synthesis of Clickable Carbohydrate Probes via Oxime Activation

Employ the oxime group as a latent 1,3-dipole precursor for nitrile oxide generation, enabling 1,3-dipolar cycloaddition with alkynes to create triazole-linked glycoconjugates [1]. This click chemistry approach is not accessible with the parent aldehyde without prior oximation, providing a streamlined synthetic route to functionalized carbohydrate probes.

Preparation of C-(D-glycofuranosyl)methylamines as Glycosidase Inhibitor Candidates

Utilize 2,5-Anhydro-D-mannofuranose oxime as a key intermediate in the synthesis of C-(D-glycofuranosyl)methylamines, a class of compounds evaluated as potential glycosidase inhibitors . The oxime serves as a precursor for reductive amination pathways that yield amine derivatives with enhanced biological activity profiles.

Reducing-End Functionalization of Chitosan Oligosaccharides (COS)

Leverage the 2,5-anhydro-D-mannofuranose unit (from which the oxime is derived) as the reducing-end anchor for site-specific conjugation of chitosan oligosaccharides [2]. The oxime form enables orthogonal conjugation strategies via oxime ligation, expanding the toolkit for COS functionalization beyond reductive amination approaches.

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